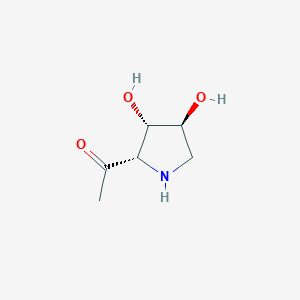
1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is a compound of significant interest in the fields of chemistry and biology. This compound features a pyrrolidine ring with two hydroxyl groups and an ethanone moiety, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, followed by selective hydroxylation at the 3 and 4 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance efficiency .
化学反応の分析
Types of Reactions: 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are typical reducing agents.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
科学的研究の応用
1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism by which 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and the ethanone moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways .
類似化合物との比較
- 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)methanone
- 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)propanone
Uniqueness: 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of both hydroxyl groups and an ethanone moiety allows for diverse chemical transformations and interactions .
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
1-[(2S,3S,4S)-3,4-dihydroxypyrrolidin-2-yl]ethanone |
InChI |
InChI=1S/C6H11NO3/c1-3(8)5-6(10)4(9)2-7-5/h4-7,9-10H,2H2,1H3/t4-,5+,6+/m0/s1 |
InChIキー |
CBFQQQJUOJGQSH-KVQBGUIXSA-N |
異性体SMILES |
CC(=O)[C@@H]1[C@@H]([C@H](CN1)O)O |
正規SMILES |
CC(=O)C1C(C(CN1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


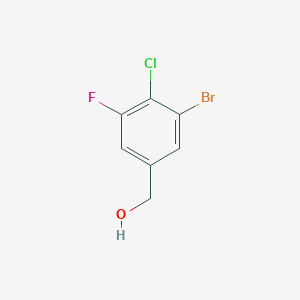
![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)
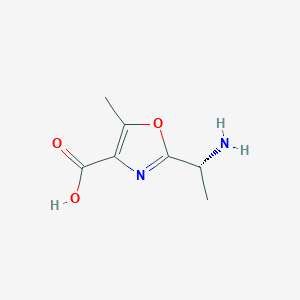
![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864927.png)
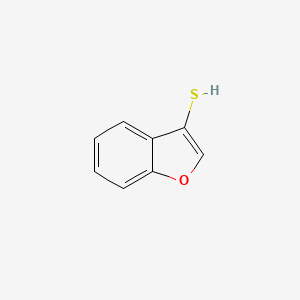
![Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate](/img/structure/B12864940.png)
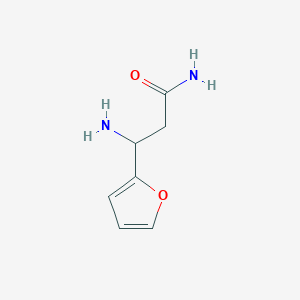
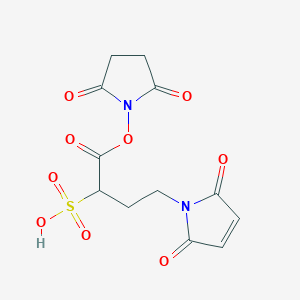
![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864958.png)

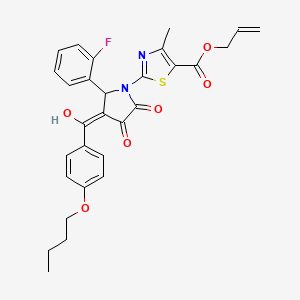

![1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide, (3aR,4S,6aS)-rel-](/img/structure/B12864991.png)
